2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide
Overview
Description
2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide is a synthetic compound that belongs to the indole family Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of 5-fluoroindole: This can be achieved by fluorination of indole using reagents like Selectfluor.
Acylation: The 5-fluoroindole is then acylated with acetic anhydride to form 5-fluoro-1H-indol-3-yl acetate.
Hydroxylation: The acetate group is then converted to a hydroxamic acid using hydroxylamine under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.
Chemical Reactions Analysis
2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like potassium permanganate to form corresponding carboxylic acids.
Reduction: Reduction can be carried out using hydrogenation catalysts to yield amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine position, using nucleophiles like amines or thiols.
Common reagents and conditions used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Hydrogen gas with palladium on carbon (Pd/C).
Nucleophiles: Ammonia, thiols, and other nucleophilic species.
Major products formed from these reactions include carboxylic acids, amines, and substituted indoles.
Scientific Research Applications
2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide involves its interaction with specific molecular targets. One of the primary targets is the Notum enzyme, which is involved in the regulation of Wnt signaling. The compound inhibits the Notum enzyme, thereby upregulating Wnt signaling pathways . This modulation of Wnt signaling is crucial for its potential therapeutic effects in neurodegenerative diseases.
Comparison with Similar Compounds
2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide can be compared with other indole derivatives such as:
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]acetamide: Similar in structure but differs in the functional group attached to the indole ring.
Indole-3-carbaldehyde: Another indole derivative used as a precursor in various synthetic routes.
Indoleamine 2,3-dioxygenase inhibitors: These compounds share the indole core structure and are studied for their role in cancer immunotherapy.
The uniqueness of this compound lies in its specific functional groups that confer distinct biological activities and its potential as a therapeutic agent targeting the Wnt signaling pathway.
Properties
IUPAC Name |
2-(5-fluoro-1H-indol-3-yl)-N-hydroxyacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9FN2O2/c11-7-1-2-9-8(4-7)6(5-12-9)3-10(14)13-15/h1-2,4-5,12,15H,3H2,(H,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONIRDIXUDYYCKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1F)C(=CN2)CC(=O)NO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40582739 | |
Record name | 2-(5-Fluoro-1H-indol-3-yl)-N-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
208.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
919295-81-1 | |
Record name | 2-(5-Fluoro-1H-indol-3-yl)-N-hydroxyacetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40582739 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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